molecular formula C23H30N2O3 B6754834 N-[3-methoxy-4-(spiro[2.4]heptane-2-carbonylamino)phenyl]spiro[2.4]heptane-2-carboxamide

N-[3-methoxy-4-(spiro[2.4]heptane-2-carbonylamino)phenyl]spiro[2.4]heptane-2-carboxamide

Cat. No.: B6754834
M. Wt: 382.5 g/mol
InChI Key: KWHOZVOMCKANCN-UHFFFAOYSA-N
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Description

N-[3-methoxy-4-(spiro[2.4]heptane-2-carbonylamino)phenyl]spiro[2.4]heptane-2-carboxamide is a complex organic compound characterized by its unique spirocyclic structure. This compound features two spiro[2.4]heptane units connected to a central phenyl ring, which is further substituted with a methoxy group and a carbonylamino group. The spirocyclic framework imparts significant rigidity and three-dimensionality to the molecule, making it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

N-[3-methoxy-4-(spiro[2.4]heptane-2-carbonylamino)phenyl]spiro[2.4]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3/c1-28-19-12-15(24-20(26)16-13-22(16)8-2-3-9-22)6-7-18(19)25-21(27)17-14-23(17)10-4-5-11-23/h6-7,12,16-17H,2-5,8-11,13-14H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHOZVOMCKANCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2CC23CCCC3)NC(=O)C4CC45CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-4-(spiro[2.4]heptane-2-carbonylamino)phenyl]spiro[2.4]heptane-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach is the asymmetric decarboxylative [3 + 2] cycloaddition of γ-methylidene-δ-valerolactones with nitroolefins. This reaction is catalyzed by a palladium complex and a chiral urea-tertiary amine, yielding chiral spiro[2.4]heptanes with high enantioselectivity .

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to enhance yield and reduce costs. This could involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, and to ensure consistent product quality. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[3-methoxy-4-(spiro[2.4]heptane-2-carbonylamino)phenyl]spiro[2.4]heptane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative, while reduction of the carbonyl groups can produce primary or secondary alcohols.

Scientific Research Applications

N-[3-methoxy-4-(spiro[2.4]heptane-2-carbonylamino)phenyl]spiro[2.4]heptane-2-carboxamide has several applications in scientific research:

    Chemistry: Its unique spirocyclic structure makes it a valuable building block for the synthesis of complex organic molecules.

    Biology: The compound can be used to study the effects of rigid, three-dimensional structures on biological activity.

    Industry: It can be used in the design of new materials with specific mechanical or optical properties.

Mechanism of Action

The mechanism by which N-[3-methoxy-4-(spiro[2.4]heptane-2-carbonylamino)phenyl]spiro[2.4]heptane-2-carboxamide exerts its effects depends on its interaction with molecular targets. The spirocyclic structure can enhance binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The methoxy and carbonylamino groups can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.4]heptane derivatives: These compounds share the spirocyclic framework but differ in their substituents.

    Methoxy-substituted aromatics: Compounds like anisole (methoxybenzene) have similar methoxy groups but lack the spirocyclic structure.

    Carbonylamino-substituted aromatics: Compounds such as benzamide derivatives have similar carbonylamino groups but differ in their overall structure.

Uniqueness

N-[3-methoxy-4-(spiro[2.4]heptane-2-carbonylamino)phenyl]spiro[2.4]heptane-2-carboxamide is unique due to its combination of spirocyclic rigidity and functional group diversity. This combination can lead to unique chemical reactivity and biological activity, distinguishing it from other compounds with similar individual features.

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